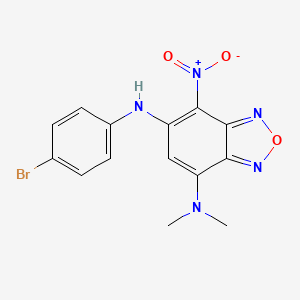
7,8-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)quinazolin-4(3H)-one
Vue d'ensemble
Description
7,8-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H27N3O and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.215412493 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial Activity
Quinazoline derivatives have demonstrated significant potential in the field of antimalarial research. A study highlighted the synthesis and evaluation of different 6,7-dimethoxyquinazoline-2,4-diamines, identifying compounds with high antimalarial activity, marking them as promising leads for antimalarial drug development (Mizukawa et al., 2021).
Anticorrosion and Antimicrobial Properties
Research on quinazolin-4(3H)-one-based cationic surfactants has opened new avenues in the synthesis of compounds with notable physicochemical properties. These studies have shown significant anticorrosion, antibacterial, and antifungal activities, highlighting the versatility of quinazoline derivatives in various industrial and medical applications (Öztürk et al., 2020).
Antimicrobial and Antifungal Activity
The synthesis of polyhalobenzonitrile quinazolin-4(3H)-one derivatives has been explored for their antimicrobial activities. These compounds have shown significant activity against a range of bacterial and fungal strains, demonstrating their potential as potent antimicrobial agents (Shi et al., 2013).
Cardiac Stimulant Activity
A series of quinazolin-4(3H)-one derivatives has been synthesized and evaluated for their cardiac stimulant activity. These compounds have shown to significantly increase inotropic activity in animal models, indicating their potential in the development of new therapeutic agents for heart conditions (Bell et al., 1989).
Antiviral Activities
Innovative 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques have been screened for antiviral activity against various respiratory and biodefense viruses. Certain compounds exhibited potent inhibitory effects on avian influenza and other viruses, showcasing the potential of quinazoline derivatives in antiviral therapy (Selvam et al., 2007).
Propriétés
IUPAC Name |
7,8-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-12-7-8-15-16(13(12)2)20-11-22(17(15)23)14-9-18(3,4)21-19(5,6)10-14/h7-8,11,14,21H,9-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQODMJDCKWEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N(C=N2)C3CC(NC(C3)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B4050236.png)
![ethyl 4-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4050242.png)
![3-(2-methoxy-5-pyrimidinyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4050244.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylpropanamide](/img/structure/B4050270.png)
![methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B4050284.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine oxalate](/img/structure/B4050296.png)
![4-({5-[1-(1,3-thiazol-4-ylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine](/img/structure/B4050307.png)
![2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4050313.png)
![N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4050315.png)
![4-[(benzylthio)acetyl]-2,6-dimethylmorpholine](/img/structure/B4050323.png)
![4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4050331.png)
![N-[4-(butylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4050335.png)
